Methyl (R)-(+)-3-bromo-2-methylpropionate
Description
Significance of Methyl (R)-(+)-3-bromo-2-methylpropionate in Organic Synthesis and Pharmaceutical Research
This compound is a key chiral intermediate, prized for its role in asymmetric synthesis—a field focused on the selective production of a single enantiomer of a chiral molecule. nih.govnih.gov In the pharmaceutical industry, the demand for enantiomerically pure compounds is driven by the fact that different enantiomers of a drug can have vastly different biological activities. nih.gov This chiral ester serves as a valuable starting material for introducing a specific stereocenter into a target molecule, a crucial step in the development of new therapeutic agents.
One of the notable applications of this compound is in the synthesis of pharmaceutical intermediates. For instance, it is used as a reactant in the preparation of (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester through a nucleophilic displacement reaction. Furthermore, it is a key component in the synthesis of a decahydroisoquinoline (B1345475) derivative, NVP-ACQ090, which has been identified as a potent antagonist of the somatostatin (B550006) sst3 receptor. The enantiomer of the title compound, (-)-Methyl (S)-3-bromo-2-methylpropionate, also finds application as a starting material in the synthesis of biologically significant 3-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids. sigmaaldrich.com These examples underscore the compound's utility in creating complex molecular architectures with precise stereochemical control, which is essential for their intended biological function.
The table below summarizes the key properties of this compound:
| Property | Value |
| CAS Number | 110556-33-7 |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Form | Liquid |
| Optical Activity | [α]20/D +16°, neat |
| Optical Purity | ee: 99% (GLC) |
| Density | 1.422 g/mL at 25 °C |
| Boiling Point | 85 °C/37 mmHg |
| Refractive Index | n20/D 1.455 |
Role of Chirality in Biological Activity and Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and medicine. nih.gov Biological systems, such as enzymes and receptors, are themselves chiral and therefore often interact differently with the two enantiomers of a chiral drug. nih.gov This stereoselectivity can lead to one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause undesirable side effects.
The dramatic differences in the pharmacological profiles of enantiomers have led to a significant shift in the pharmaceutical industry towards the development of single-enantiomer drugs. nih.gov This trend is driven by the desire to create safer and more effective medications with improved therapeutic indices. nih.gov The use of chiral building blocks like this compound is a key strategy in asymmetric synthesis to ensure that the final drug product is enantiomerically pure. By controlling the stereochemistry from an early stage in the synthetic route, researchers can avoid the need for costly and often inefficient chiral separation processes later on.
Overview of Research Trajectories for this compound
The research trajectory for this compound is closely tied to the broader trends in asymmetric synthesis and the increasing demand for enantiopure pharmaceuticals. nih.govresearchgate.net Initially utilized in academic settings for the development of novel synthetic methodologies, its applications have expanded into industrial pharmaceutical development.
Current research continues to explore the versatility of this chiral building block in the synthesis of a wider range of bioactive molecules. This includes its incorporation into the total synthesis of natural products and the development of novel drug candidates targeting various diseases. The focus remains on leveraging its pre-defined stereocenter to construct complex molecules with high levels of stereochemical purity. As the understanding of the biological importance of chirality deepens, the demand for versatile and reliable chiral synthons like this compound is expected to grow, ensuring its continued relevance in the field of organic and medicinal chemistry. researchgate.net The development of more efficient and sustainable methods for its own synthesis is also an area of ongoing interest, aiming to make this valuable tool more accessible for both research and large-scale production.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-3-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWNAVCXZSQYTA-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348999 | |
| Record name | Methyl (2R)-3-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110556-33-7 | |
| Record name | Methyl (2R)-3-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Methyl (R)-3-bromo-2-methyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Methyl R + 3 Bromo 2 Methylpropionate and Its Stereoisomers
Stereoselective Synthesis Approaches for Methyl (R)-(+)-3-bromo-2-methylpropionate
The primary challenge in synthesizing this compound lies in the stereocontrolled introduction of the bromine atom at the β-position and the methyl group at the α-position, leading to the desired (R)-configuration. Modern synthetic chemistry offers several powerful strategies to achieve this, including chiral Lewis acid catalysis, organocatalysis, and biocatalysis.
Chiral Lewis Acid Catalysis in Bromination Reactions
Chiral Lewis acids (CLAs) are powerful catalysts for enantioselective transformations by activating substrates towards nucleophilic attack while providing a chiral environment to control the stereochemical outcome. wikipedia.org In the context of synthesizing β-bromo-α-methyl esters, a chiral Lewis acid can coordinate to the carbonyl group of an α,β-unsaturated ester like methyl 2-methylpropenoate. This activation enhances the electrophilicity of the β-carbon, making it more susceptible to attack by a bromine source. The chiral ligands attached to the Lewis acidic metal center dictate the facial selectivity of the attack, leading to the preferential formation of one enantiomer.
The development of effective chiral Lewis acids for halofunctionalization of alkenes has been a significant area of research. nih.govnih.gov For instance, binary catalyst systems combining an achiral Lewis base with a chiral Brønsted acid have shown success in enantioselective bromocycloetherification, a related transformation. researchgate.netnih.gov While direct examples for the specific bromination of methyl 2-methylpropenoate using this method are not extensively documented in readily available literature, the principles can be extrapolated. A proposed catalytic cycle would involve the coordination of the chiral Lewis acid to the ester, followed by the enantioselective addition of a bromide ion equivalent across the double bond.
Table 1: Representative Chiral Lewis Acid Systems for Asymmetric Halogenation
| Chiral Ligand/Catalyst System | Metal Center | Substrate Type | Halogen Source | Achieved Enantioselectivity (ee) | Reference |
| Binaphthol-derived Phosphates | Sodium | 1,8-oct-4-ene diols | N-Bromosuccinimide | Moderate | nih.gov |
| (S)-BINAP | Rhodium | α,β-unsaturated esters | Arylboronic acids | High (up to 98%) | nih.gov |
| Chiral Phosphoric Acid / Achiral Lewis Base | - | 5-arylpentenols | N-Bromosuccinimide | Good | researchgate.netnih.gov |
Note: This table presents examples of chiral Lewis acid catalysis in related asymmetric halogenation reactions to illustrate the potential of this methodology.
Organocatalytic Methods for Enantioselective Transformations
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a complementary approach to metal-based catalysis. nih.gov For the synthesis of chiral β-bromo esters, organocatalytic strategies often involve the activation of the substrate through the formation of a transient chiral intermediate. One common approach is iminium ion catalysis, where a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the substrate, facilitating conjugate addition.
While the direct organocatalytic α-bromination of aldehydes and ketones has been successfully developed, rsc.org the conjugate bromination of α,β-unsaturated esters to generate β-bromo compounds presents a different challenge. A plausible organocatalytic approach for the synthesis of this compound could involve the use of a chiral amine to activate the corresponding α,β-unsaturated aldehyde, followed by bromination and subsequent oxidation and esterification. Alternatively, bifunctional organocatalysts, which possess both a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the electrophile, could be employed. For example, thiourea (B124793) or squaramide-based catalysts have shown great success in various asymmetric conjugate addition reactions. researchgate.net
Research into the enantioselective conjugate addition of boronic acids to β,γ-unsaturated α-ketoesters using chiral Brønsted acids like (R)-3,3'-Br2-BINOL has demonstrated high yields and excellent enantioselectivities (up to 99% ee), showcasing the potential of organocatalysis in related transformations. nih.govfao.org
Table 2: Examples of Organocatalytic Asymmetric Conjugate Additions
| Organocatalyst | Substrate | Nucleophile | Enantioselectivity (ee) | Reference |
| Chiral Secondary Amine | α,β-Unsaturated Aldehydes | Electron-rich benzenes | High | nih.gov |
| (R)-3,3'-Br2-BINOL | β,γ-Unsaturated α-Ketoesters | Boronic Acids | Up to 99% | nih.govfao.org |
| Proline derivatives | Aldehydes/Ketones | Various nucleophiles | Superior to proline | wikipedia.org |
Note: This table provides examples of the power of organocatalysis in asymmetric conjugate additions, which is a key step in the potential synthesis of the target molecule.
Biocatalytic Approaches and Enzyme-Mediated Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. beilstein-journals.org Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of chiral molecules like this compound. researchgate.net
Haloperoxidases are enzymes that catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide, leading to the formation of a reactive halogenating species. mtsu.edu Vanadium-dependent haloperoxidases (VHPOs), in particular, have been shown to catalyze the bromination of a variety of organic substrates. nih.gov These enzymes can direct the electrophilic bromination of electron-rich double bonds. researchgate.net
The application of haloperoxidases to the asymmetric bromination of α,β-unsaturated esters is a promising area of research. The enzyme's active site could provide the chiral environment necessary to control the facial selectivity of the bromonium ion attack on the double bond of a substrate like methyl 2-methylpropenoate. While much of the research has focused on the bromination of terpenes and other natural products, nih.gov the principles are applicable to the synthesis of smaller chiral building blocks.
Table 3: Examples of Vanadium Bromoperoxidase (V-BrPO) Catalyzed Reactions
| Substrate | Product(s) | Key Observation | Reference |
| Nerol | Monobromo eight-membered cyclic ether and other products | Enzyme directs cyclization, which is not observed with aqueous bromine. | nih.gov |
| Geraniol | Singly brominated six-membered cyclic products | Enzyme directs cyclization, which is not observed with aqueous bromine. | researchgate.net |
| Terpenes | Halogenated cyclic terpenes | Demonstrates the enzyme's role in the biosynthesis of halogenated natural products. | nih.gov |
While not a direct method for bromination, ene reductases play a crucial role in the synthesis of related chiral building blocks that can be precursors to this compound. Ene reductases, belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated carbonyl compounds. nih.gov
This methodology can be used to produce chiral saturated esters from α,β-unsaturated esters with high enantioselectivity. For instance, the enantioselective reduction of an α,β-unsaturated ester could yield a chiral methyl 2-methylpropionate derivative. This chiral intermediate could then be stereoselectively brominated in a subsequent step, or a precursor could be designed where the reduction sets the desired stereocenter. The broad substrate scope and high stereoselectivity of ene reductases make them a valuable tool in a multi-step chemoenzymatic route to the target molecule.
Asymmetric Induction Strategies
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, as a result of the influence of a chiral feature present in the substrate, reagent, or catalyst. msu.edu In the synthesis of this compound, several asymmetric induction strategies can be envisioned.
One approach is substrate-controlled diastereoselective bromination. This would involve starting with a chiral precursor where a resident chiral center directs the incoming bromine atom to a specific face of the double bond. For example, an α,β-unsaturated ester could be derived from a chiral alcohol. The bulky chiral auxiliary could shield one face of the double bond, leading to a diastereoselective bromination reaction. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched product.
Another strategy is the use of chiral bromine reagents. While less common, reagents can be designed where a chiral ligand is attached to the bromine source, creating a chiral electrophilic brominating agent. This chiral reagent would then deliver the bromine atom to the substrate in an enantioselective manner.
Finally, as discussed in the previous sections, catalyst-controlled asymmetric induction is the most versatile and widely used approach. Both chiral Lewis acids and organocatalysts create a chiral environment around the substrate, guiding the trajectory of the incoming nucleophile (or the orientation of the electrophile) to achieve high levels of enantioselectivity. The development of new and more efficient chiral catalysts is a continuous effort in the field of asymmetric synthesis.
General Synthetic Routes and Reaction Conditions
The synthesis of this compound and related compounds typically involves two key transformations: the bromination of a propanoic acid derivative and the subsequent or preceding esterification to form the methyl ester.
Bromination of Substituted Propanoic Acid Derivatives
The introduction of a bromine atom at the α- or β-position of a propanoic acid derivative is a critical step in the synthesis of the target compound.
A common method for α-bromination of carboxylic acids is the Hell-Volhard-Zelinskii reaction. libretexts.org This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The reaction proceeds through the formation of an acid bromide, which more readily enolizes than the carboxylic acid itself. This enol intermediate then reacts with bromine to afford the α-bromo acid bromide, which is subsequently hydrolyzed to the α-bromo carboxylic acid. libretexts.org
For the synthesis of β-bromo propionates, the direct addition of hydrogen bromide (HBr) to methyl acrylate (B77674) is a viable route. orgsyn.org This reaction typically proceeds by bubbling HBr gas through a solution of methyl acrylate in an inert solvent like ether. orgsyn.org The addition follows Markovnikov's rule, with the bromine atom adding to the β-carbon.
A method for the synthesis of 2,3-dibromo-2-methylpropanoic acid involves the reaction of methacrylic acid with bromine in an aqueous solution. google.com The reaction can be carried out at temperatures ranging from 50 to 100 °C with reaction times of 1 to 5 hours. google.com The molar ratio of methacrylic acid to bromine can be varied from 1:1 to 1:3. google.com
Table 1: Bromination Reaction Conditions
| Starting Material | Reagents | Product | Reaction Conditions | Yield | Reference |
| Carboxylic Acid | Br₂, PBr₃ | α-Bromo Carboxylic Acid | Not specified | Not specified | libretexts.org |
| Methyl Acrylate | HBr, Ether | Methyl β-bromopropionate | Ice bath, 20 hours at room temperature | Not specified | orgsyn.org |
| Methacrylic Acid | Br₂, H₂O | 2,3-dibromo-2-methylpropanoic acid | 75-100 °C, 1-5 hours | Up to 99% | google.com |
Esterification Methods for Methyl Propionates
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. In the context of synthesizing methyl propionates, this involves reacting the corresponding propanoic acid with methanol (B129727).
Fischer esterification is a classic method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). youtube.com The reaction is an equilibrium process, and to drive it towards the product side, water, a byproduct, is often removed. youtube.com One technique to achieve this is by using molecular sieves in a Soxhlet extractor, which selectively removes water from the reaction mixture. youtube.com
Alternative catalysts to strong mineral acids have been developed to mitigate issues like equipment corrosion. google.com Ionic liquids, such as pyridinium (B92312) hydrogen sulfate (B86663) and imidazolium (B1220033) p-toluenesulfonate, have been shown to be effective catalysts for the esterification of propanoic acid with methanol, achieving yields of over 93%. google.com The reaction can be carried out by heating the mixture of the catalyst and propanoic acid, followed by the continuous addition of a methanol and propanoic acid mixture. google.com
The reactivity of alcohols in esterification generally follows the order: primary > secondary. researchgate.net For instance, in the esterification of propanoic acid, 1-butanol (B46404) is more reactive than 2-propanol. researchgate.net The reaction rate and yield can also be increased by increasing the molar ratio of the alcohol to the acid. researchgate.net
Table 2: Esterification Reaction Conditions
| Carboxylic Acid | Alcohol | Catalyst | Key Conditions | Yield | Reference |
| Propanoic Acid | Ethanol | H₂SO₄ | Reflux with water removal via molecular sieves | Not specified | youtube.com |
| Propanoic Acid | Methanol | Imidazolium p-toluenesulfonate, Pyridinium hydrogen sulfate | 102-140 °C, continuous addition of reactants | >93% | google.com |
| Propanoic Acid | 1-Propanol | H₂SO₄ | 65 °C, 210 minutes, 1:10:0.20 acid/alcohol/catalyst molar ratio | 96.9% | researchgate.net |
Continuous Flow Synthesis Techniques
Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. researchgate.net This technology has been applied to various chemical transformations, including bromination reactions.
An efficient continuous-flow procedure has been developed for the bromination of methylsulfones and methanesulfonates using potassium hypobromite (B1234621) (KOBr). researchgate.net The reaction is performed in a biphasic water-toluene system with a phase transfer catalyst. researchgate.net This method can be adapted for the synthesis of brominated propionates. The continuous synthesis of the hypobromite reagent itself can also be integrated into the flow process. researchgate.net
Table 3: Continuous Flow Synthesis Parameters
| Reaction Type | Starting Materials | Key Features | Throughput/Yield | Reference |
| Bromination of Methylsulfones | Methylsulfone, KOBr | Biphasic system, phase transfer catalyst | Up to 53 g/day | researchgate.net |
| Multi-step synthesis of Celecoxib | 2-bromo-3,3,3-trifluoropropene, Aldehyde, Hydrazine | Generation of reactive intermediates, sequential reactions | 50% overall yield in 1 hour | nih.gov |
Synthesis of Related Chiral Brominated Propionates
The synthetic methodologies described can be adapted to produce other stereoisomers and derivatives of brominated propionates.
Preparation of Methyl (S)-3-bromo-2-methylpropionate
Methyl (S)-3-bromo-2-methylpropionate is the enantiomer of the primary compound of interest. It can be synthesized using similar methods, but starting from the corresponding (S)-configured precursor. This compound is used as a reference substrate in alkylation reactions and as a starting material for the synthesis of biologically active compounds. sigmaaldrich.com
Synthesis of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate Derivatives
The introduction of a protected amino group at the 2-position of the propanoate backbone leads to another important class of chiral building blocks. The synthesis of methyl (S)-3-(5-bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, for example, provides a precursor for more complex molecules. chembk.com The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. The synthesis of such compounds can involve the esterification of the corresponding Boc-protected amino acid. nih.gov
Synthesis of 3-Bromo-2-methylpropionic Acid from Methacrylic Acid
The synthesis of 3-bromo-2-methylpropionic acid from methacrylic acid is achieved through the hydrobromination of the carbon-carbon double bond. This reaction is a notable example of an anti-Markovnikov addition, where the bromine atom attaches to the less substituted carbon atom of the alkene.
The regioselectivity of this addition is dictated by the electronic properties of the methacrylic acid molecule. The carboxylic acid group acts as an electron-withdrawing group (EWG), which influences the distribution of electron density in the double bond. This electronic effect stabilizes the intermediate formed during the addition in a way that leads to the anti-Markovnikov product. Consequently, the use of radical initiators like peroxides, which are typically required for anti-Markovnikov addition of HBr to unactivated alkenes (the Kharasch effect), is not necessary in this case. sciencemadness.orgbyjus.com
A common laboratory-scale synthesis involves the direct addition of hydrogen bromide (HBr) gas to a solution of methacrylic acid in an appropriate solvent. sciencemadness.org The reaction is typically carried out at reduced temperatures to control its exothermicity and to minimize potential side reactions.
Detailed research has outlined specific procedural conditions. For instance, a method involves dissolving methacrylic acid in a solvent like chloroform (B151607) and then bubbling gaseous hydrogen bromide through the solution at a temperature of -10°C. sciencemadness.org After the addition of HBr is complete, the reaction mixture is allowed to stand for an extended period, such as 12 hours at 0°C, to ensure the reaction goes to completion. sciencemadness.org The solvent is subsequently removed by evaporation, and the resulting crude product can be purified. In one documented procedure, the resulting acid was further treated to yield 3-bromo-2-methylpropionyl chloride in high yield (97.3%). sciencemadness.org While this shows the efficiency of the initial hydrobromination, other solvents like dichloromethane (B109758) have also been suggested as suitable alternatives to chloroform. sciencemadness.org
The choice of solvent is critical, with aprotic solvents being preferred. It has been suggested that ether-based solvents should be avoided due to potential cleavage by HBr. sciencemadness.org
The following table summarizes the typical reaction conditions for the synthesis of 3-bromo-2-methylpropionic acid from methacrylic acid:
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Observations |
|---|---|---|---|---|---|
| Methacrylic Acid | Hydrogen Bromide (gas) | Chloroform | -10°C (addition), 0°C (standing) | 12 hours (standing) | Leads to the formation of the anti-Markovnikov product. sciencemadness.org |
| Methacrylic Acid | Hydrogen Bromide (gas) | Dichloromethane | - | - | Suggested as a suitable alternative solvent. sciencemadness.org |
Mechanistic Investigations of Reactions Involving Methyl R + 3 Bromo 2 Methylpropionate
Nucleophilic Substitution Reactions at the Bromine Atom
The most common transformations involving Methyl (R)-(+)-3-bromo-2-methylpropionate are nucleophilic substitution reactions at the primary carbon atom bearing the bromine atom. In these reactions, a nucleophile displaces the bromide ion, which serves as the leaving group. pressbooks.pub The stereochemistry at the adjacent chiral center and the nature of the substrate (a primary alkyl halide) are key determinants of the reaction mechanism.
Given that the bromine is attached to a primary carbon, these reactions are generally expected to proceed via an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. The S(_N)2 pathway involves a backside attack by the nucleophile on the electrophilic carbon atom, leading to an inversion of stereochemistry if the carbon were chiral. In this case, the chiral center is adjacent to the reaction site, and its configuration is retained during the substitution.
The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics (Rate = k[Substrate][Nucleophile]). pressbooks.pub However, the presence of a methyl group on the β-carbon (the chiral center) introduces steric hindrance that can slow the rate of the S(_N)2 reaction compared to unbranched primary halides.
This compound serves as a key reactant in the synthesis of more complex molecules. For instance, it is used to prepare (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester through a nucleophilic displacement reaction with 5-bromo-2-methoxy pyridine. sigmaaldrich.com It is also a starting material for decahydroisoquinoline (B1345475) derivatives that act as antagonists for the somatostatin (B550006) sst3 receptor. sigmaaldrich.com
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Significance | Reference |
| 5-bromo-2-methoxy pyridine | (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester | Intermediate for complex organic synthesis | sigmaaldrich.com |
| Decahydroisoquinoline precursor | NVP-ACQ090 | Potent somatostatin sst3 receptor antagonist | sigmaaldrich.com |
Radical Reactions and their Applications
While less common than nucleophilic substitutions for primary halides, radical reactions offer an alternative pathway for functionalization. The carbon-bromine bond can undergo homolytic cleavage under specific conditions, such as exposure to radical initiators or light, to form a primary radical.
A structurally related compound, Methyl 2-bromo-2-methylpropionate, is widely used as an initiator in Atom Transfer Radical Polymerization (ATRP). lookchem.comchemicalbook.com This suggests that compounds like this compound can also serve as precursors to radicals in controlled polymerization processes. In such a reaction, a transition metal complex (e.g., Cu(I)/ligand) would abstract the bromine atom to form a carbon-centered radical, which can then initiate the polymerization of monomer units. The process is controlled, allowing for the synthesis of polymers with well-defined architectures.
Another application involves the alkylation of vitamin B(_{12}) derivatives, where the bromo-ester can act as an alkylating agent in reactions that may proceed through radical-based mechanisms.
Reductive Transformations of the Ester Group
The methyl ester group of this compound can be reduced to a primary alcohol, (R)-3-bromo-2-methylpropan-1-ol, or to an aldehyde under more controlled conditions. These transformations are fundamental in synthetic chemistry for converting esters into other important functional groups.
Powerful reducing agents are typically required for the reduction of esters. Lithium aluminum hydride (LiAlH(_4)) is a common choice for converting esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, followed by elimination of the methoxide (B1231860) and a second hydride attack on the intermediate aldehyde.
Selective reduction to the aldehyde is more challenging and requires less reactive, sterically hindered reducing agents. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is often used for this purpose. It forms a stable intermediate with the ester that collapses to the aldehyde upon aqueous workup.
Careful selection of reaction conditions is necessary to avoid side reactions, such as the reduction of the carbon-bromine bond.
Table 2: Common Reagents for Ester Reduction
| Reagent | Product | Typical Conditions |
| Lithium aluminum hydride (LiAlH(_4)) | Primary Alcohol | Diethyl ether or THF, followed by aqueous workup |
| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Toluene or Hexane at low temperature (e.g., -78 °C) |
Reaction Kinetics and Thermodynamic Considerations
Thermodynamically, the feasibility of a substitution reaction (ΔG) depends on the relative bond strengths of the C-Br bond being broken and the new C-Nucleophile bond being formed, as well as solvation effects and entropy changes. Reactions that form stronger bonds are generally thermodynamically favorable.
For reductive transformations, the reactions are typically highly exothermic and irreversible, especially when using powerful reducing agents like LiAlH(_4).
Computational Chemistry Studies on Reaction Mechanisms
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. chemrxiv.org Although specific DFT studies on this compound are not prominent in the literature, the methodology can be described.
A computational study of its S(_N)2 reaction would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants, the transition state, and the products.
Transition State Search: Locating the saddle point on the potential energy surface that corresponds to the transition state. This structure would show the partial formation of the new C-Nucleophile bond and the partial breaking of the C-Br bond.
Frequency Calculation: Confirming the nature of the stationary points (reactants and products as minima, transition state as a first-order saddle point) and calculating the zero-point vibrational energies.
Such studies could quantify the steric effect of the β-methyl group on the activation barrier and compare the feasibility of S(_N)2 versus S(_N)1 pathways. For example, DFT calculations on similar systems, like the reaction of ethyl bromide with trimethoxyphosphine, have shown how solvent effects and temperature influence reaction barriers and stabilize intermediates. chemrxiv.org This type of analysis would be invaluable for optimizing reaction conditions and predicting the outcomes of reactions involving this compound.
Applications of Methyl R + 3 Bromo 2 Methylpropionate As a Chiral Building Block
In Pharmaceutical Synthesis and Medicinal Chemistryresearchgate.netsigmaaldrich.com
Methyl (R)-(+)-3-bromo-2-methylpropionate is a valuable and versatile chiral building block extensively utilized in both pharmaceutical research and organic synthesis. researchgate.net Its defined stereochemistry makes it an essential starting material for creating enantiomerically pure compounds, which is a critical aspect of modern drug development. The presence of both a bromine atom and a methyl group within its structure provides chemists with strategic points for molecular modification, allowing for the enhancement of biological activity in the target compounds. researchgate.net
Synthesis of Chiral Pharmaceutical Intermediatesresearchgate.netsigmaaldrich.com
A primary application of this compound is in the synthesis of chiral pharmaceutical intermediates. researchgate.net These intermediates are crucial components that are later assembled into the final active pharmaceutical ingredient (API). The production of single-enantiomer drug intermediates has gained paramount importance in the pharmaceutical industry to ensure the efficacy and safety of therapeutic agents. nih.gov
One specific example is its use as a reactant to prepare (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester. This reaction proceeds via a nucleophilic displacement, where the chiral integrity of the starting material is transferred to the more complex intermediate. sigmaaldrich.com The ability to use this compound to create such specific chiral molecules is a testament to its utility in multi-step pharmaceutical manufacturing processes.
Development of Novel Drug Candidates with Specific Stereochemistryresearchgate.net
The unique three-dimensional structure of this compound allows researchers to design and develop novel drug candidates where specific stereochemistry is fundamental to the drug's mechanism of action. researchgate.net For many biological targets, such as enzymes and receptors, only one enantiomer of a drug molecule will bind correctly and elicit the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects.
By using a starting material with a predefined stereocenter, chemists can control the final stereochemistry of the drug candidate, a process known as asymmetric or enantioselective synthesis. nih.govnih.gov This control is essential for creating highly selective and effective medications. The development of a potent somatostatin (B550006) receptor antagonist, NVP-ACQ090, serves as a prime example of this application. sigmaaldrich.com
Preparation of Biologically Active Moleculesresearchgate.netsigmaaldrich.com
This chiral building block plays a crucial role in the production of a variety of biologically active molecules. researchgate.net Its structure is incorporated into larger molecules that are designed to interact with biological systems. For instance, it is a key starting material in the synthesis of a decahydroisoquinoline (B1345475) derivative, which has been identified as a potent antagonist for the somatostatin sst3 receptor. sigmaaldrich.com
Furthermore, the enantiomer of the title compound, (-)-Methyl (S)-3-bromo-2-methylpropionate, is used as a starting material for the preparation of biologically significant 3-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids, highlighting the importance of this structural motif in medicinal chemistry. nih.gov
Synthesis of Nonsteroidal Antiandrogens (e.g., ICI 176334)
Nonsteroidal antiandrogens are a class of drugs used in the treatment of prostate cancer. A well-known example is Bicalutamide, which was formerly known as ICI 176334. wikipedia.org The therapeutic activity of Bicalutamide resides almost exclusively in its (R)-enantiomer. nih.gov While this compound is a key chiral building block for many pharmaceuticals, a direct synthetic route to ICI 176334 (Bicalutamide) using this specific bromo-ester could not be verified from the available literature. The synthesis of Bicalutamide analogues often involves different starting materials, such as appropriately substituted trifluoromethylanilines and thiophenols. nih.govnih.gov
Building Block for Peptides and Biologically Active Compoundsresearchgate.net
This compound serves as a foundational element for constructing not only biologically active compounds but also potentially for peptide-like molecules. researchgate.net In modern drug discovery, there is a growing interest in peptides and their mimics (peptidomimetics) that contain unnatural amino acids to enhance properties like stability and bioavailability.
Research has demonstrated the use of chiral 2-bromo carboxylic acids in a "sub-monomer" synthetic route to create libraries of peptide tertiary amides (PTAs). nih.gov This method allows for the incorporation of N-substituted amino acids, which are a type of unnatural amino acid. Additionally, methods have been developed to incorporate N-bromoacetyl groups onto peptides to create conjugates and polymers. nih.govgoogle.com These approaches suggest the potential utility of bromo-esters like this compound in the synthesis of novel, non-standard peptide structures for therapeutic applications.
Synthesis of Somatostatin Receptor Antagonistsresearchgate.netsigmaaldrich.com
A significant and specific application of this compound is in the synthesis of antagonists for somatostatin receptors. Somatostatin is a hormone that regulates various physiological processes, and its receptors are important drug targets. nih.govmdpi.com
This chiral building block is a key reactant in the preparation of the decahydroisoquinoline derivative NVP-ACQ090. sigmaaldrich.com This complex molecule has been identified as a potent and selective antagonist of the somatostatin sst3 receptor. researchgate.net The development of such selective antagonists is crucial for investigating the specific roles of different somatostatin receptor subtypes and for developing new therapies for diseases where these receptors are implicated.
Data Tables
Table 1: Profile of this compound
| Property | Value | Reference(s) |
| CAS Number | 110556-33-7 | sigmaaldrich.com |
| Molecular Formula | C₅H₉BrO₂ | sigmaaldrich.com |
| Molecular Weight | 181.03 g/mol | sigmaaldrich.com |
| Appearance | Colorless liquid | researchgate.net |
| Optical Purity (ee) | 99% (GLC) | sigmaaldrich.com |
| Boiling Point | 85 °C / 37 mmHg | researchgate.netsigmaaldrich.com |
| Density | 1.422 g/mL at 25 °C | researchgate.netsigmaaldrich.com |
Table 2: Exemplary Applications in Pharmaceutical Synthesis
| Application | Synthesized Product/Target | Significance | Reference(s) |
| Chiral Intermediate Synthesis | (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester | Key building block for more complex APIs. | sigmaaldrich.com |
| Somatostatin Receptor Antagonist Synthesis | Decahydroisoquinoline derivative (NVP-ACQ090) | Potent and selective antagonist for the sst3 receptor, useful for research and potential therapeutics. | researchgate.netsigmaaldrich.com |
| Biologically Active Molecule Synthesis | Precursor for 3-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids (using the S-enantiomer) | Demonstrates the utility of the bromomethylpropionate scaffold in creating bioactive compounds. | nih.gov |
| Peptide Mimetic Synthesis | Potential for synthesizing Peptide Tertiary Amides (PTAs) | Allows for the creation of unnatural peptides with potentially improved drug-like properties. | nih.gov |
In Agrochemical Synthesis and Fine Chemicals Production
This compound serves as a key intermediate in the synthesis of various agrochemicals and fine chemicals. chemimpex.com Its stereospecific nature is particularly important in the development of modern pesticides and herbicides, where specific enantiomers often exhibit desired biological activity while others may be inactive or even detrimental. The introduction of the bromo- and methyl-substituted carbon chain can significantly influence the efficacy and selectivity of the final agrochemical product. chemimpex.com
In the realm of fine chemicals, this compound is utilized for its ability to introduce a chiral center into a target molecule. chemimpex.com This is critical for the production of high-value specialty chemicals where stereochemistry plays a defining role in their properties and applications. The versatility of the bromo group allows for a variety of subsequent chemical transformations, making it a flexible tool for chemists in this field.
In Organic Synthesis and Advanced Materials
The applications of this compound extend beyond agrochemicals into broader organic synthesis and the creation of novel materials. chemimpex.com
Synthesis of Complex Organic Molecules
As a chiral building block, this compound is instrumental in the asymmetric synthesis of complex organic molecules. chemimpex.com Its defined stereochemistry allows for the construction of intricate molecular architectures with a high degree of control. For instance, it can be used as a reactant to prepare (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester through a nucleophilic displacement reaction with 5-bromo-2-methoxy pyridine. sigmaaldrich.comsigmaaldrich.com It is also a key starting material for the synthesis of decahydroisoquinoline derivatives, which act as potent antagonists of the somatostatin sst3 receptor. sigmaaldrich.comsigmaaldrich.com
Applications in Specialty Chemicals
The unique structural features of this compound lend themselves to the synthesis of a variety of specialty chemicals. chemimpex.com These are often low-volume, high-value products with specific functions, and the incorporation of this chiral intermediate can impart desired properties such as specific optical activity or biological interactions.
Polymeric Materials and Coatings
This compound serves as a building block in the creation of specialized polymeric materials and coatings. chemimpex.com By incorporating this chiral monomer into a polymer chain, materials with unique thermal, mechanical, or optical properties can be engineered. The bromine atom can also serve as a site for further functionalization of the polymer. chemimpex.com
Synthesis of Inimers for Controlled Radical Polymerization
Recent advancements in polymer chemistry have highlighted the use of "inimers" (initiator-monomers) in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). While direct research on this compound as an inimer is not extensively documented in the provided results, related bromo-functionalized molecules are crucial in this area. For example, initiators like 2-bromo-2-methylpropionic acid are used to create polymers with controlled molecular weight and narrow polydispersity. cmu.edu Furthermore, the synthesis of hyperbranched polymers can be achieved through the copolymerization of inimers such as α-bromo acrylates with other vinyl monomers. nih.gov This suggests the potential for derivatives of this compound to be adapted for use in creating complex polymer architectures.
Compound Information Table
| Compound Name | Synonyms | Molecular Formula | CAS Number |
| This compound | (+)-Methyl (R)-β-bromoisobutyrate | C5H9BrO2 | 110556-33-7 |
| 5-bromo-2-methoxy pyridine | C6H6BrNO | 13472-85-0 | |
| (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester | C11H15NO3 | Not Available | |
| Decahydroisoquinoline | C9H17N | 6329-61-9 | |
| 2-bromo-2-methylpropionic acid | C4H7BrO2 | 2052-01-9 | |
| α-bromo acrylates | Varies | Varies |
Cross-Coupling Reactions Utilizing the Bromine Moiety
The presence of a primary alkyl bromide in this compound allows it to participate in a variety of cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. These transformations are pivotal in synthesizing complex molecular frameworks from simpler precursors.
Palladium-catalyzed cross-coupling reactions have become one of the most powerful tools in organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. youtube.commdpi.com The general mechanism involves the oxidative addition of an organic halide to a Palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com
While a wide array of organic halides can be used, the use of sp³-hybridized alkyl bromides, such as in this compound, is a significant area of development. princeton.edunih.gov These reactions, particularly the Suzuki-Miyaura coupling, tolerate numerous functional groups and proceed under relatively mild conditions. mdpi.comnih.gov For a substrate like this compound, the key advantage is the potential to form a new carbon-carbon bond at the C-3 position while preserving the integrity of the chiral center at C-2. This makes it an ideal building block for introducing a chiral propionate (B1217596) moiety into more complex structures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govnih.gov Its significance is highlighted by its broad substrate scope and mild reaction conditions. mdpi.com The coupling of alkyl halides, especially those containing β-hydrogens, has been a challenge, but significant progress has been made, expanding the reaction's utility. princeton.edunih.gov
This compound is a suitable electrophile for Suzuki-Miyaura couplings. The reaction would involve coupling with an organoboron reagent (R'-BY₂) in the presence of a palladium catalyst and a base to form Methyl (R)-3-R'-2-methylpropionate. A key feature of these sp³-sp² or sp³-sp³ couplings is that they typically proceed with retention of configuration at the chiral carbon, thus transferring the stereochemical information of the starting material to the product. The development of specialized ligands and anhydrous conditions has been shown to improve reaction rates and yields for couplings involving alkyl boronic esters. nih.gov
Ullmann Coupling
The Ullmann reaction traditionally involves the copper-mediated coupling of two aryl halides to form a biaryl. wikipedia.orgbyjus.com Modern variations have expanded the scope to include alkyl halides and the use of palladium or nickel catalysts under milder conditions. wikipedia.org The reaction can be used for both symmetric (homo-coupling) and asymmetric (cross-coupling) C-C bond formation. byjus.comnih.gov
For this compound, an Ullmann-type reaction could be envisioned to form a new C-C bond. However, the classic Ullmann conditions are often harsh, which could pose a risk to the ester functionality and the stereocenter. wikipedia.org While less common than palladium-catalyzed methods for this type of substrate, it remains a potential, albeit challenging, route for specific synthetic applications.
Grignard reagents (R-MgX) are potent nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.com A chemoselective Grignard coupling with this compound would require the Grignard reagent to react selectively with the carbon-bromine bond, leaving the ester group untouched. This presents a significant challenge, as Grignard reagents are well-known to readily attack ester carbonyls. masterorganicchemistry.comscribd.com
The reaction of a Grignard reagent with the C-Br bond would proceed via a nucleophilic substitution-like pathway. However, the competing reaction is the nucleophilic acyl addition to the ester, which would lead to the formation of a tertiary alcohol after a second addition. To achieve chemoselective coupling at the bromide, specialized conditions, such as the use of a catalyst (e.g., iron or copper salts) or very low reaction temperatures, might be necessary to modulate the reactivity of the Grignard reagent and favor the desired pathway. For instance, the formation of a Grignard reagent from 2-bromo-2-methylpropane (B165281) proceeds readily, and its subsequent reaction with water yields an alkane, demonstrating the reactivity of the carbon-magnesium bond. vedantu.com Achieving selective coupling in the presence of a reactive ester functionality remains a subject of synthetic methodology research.
Stereoselective Alkylation Reactions
One of the most powerful applications of this compound is its use as an electrophile in stereoselective alkylation reactions. In this role, it reacts with a nucleophile, typically a stabilized carbanion like an enolate, to form a new C-C bond. The inherent chirality of the building block is transferred to the product, often influencing the creation of new stereocenters.
The alkylation of enolates is a cornerstone of C-C bond formation. fiveable.me When a prochiral enolate is alkylated with a chiral electrophile like this compound, the reaction can proceed with diastereoselectivity. To achieve high levels of stereocontrol, chiral auxiliaries are often employed. The Evans oxazolidinone auxiliaries are a prominent example. organicchemistrydata.org An N-acyl oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an alkylating agent. The bulky chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other. organicchemistrydata.orguwo.ca
The table below illustrates a representative stereoselective alkylation using a chiral lithium enolate derived from an Evans auxiliary and an electrophile like this compound. The reaction proceeds via an SN2 mechanism, resulting in the formation of a new C-C bond with high diastereoselectivity. uwo.camasterorganicchemistry.com
Table 1: Representative Stereoselective Alkylation of a Chiral Enolate
| Enolate Precursor | Electrophile | Product | Diastereomeric Ratio (d.r.) |
| (R)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one | This compound | (R)-4-benzyl-3-((R)-2-methyl-5-oxo-5-methoxy-pentanoyl)-1,3-oxazolidin-2-one | >95:5 |
| (S)-4-isopropyl-3-propanoyl-1,3-oxazolidin-2-one | This compound | (S)-4-isopropyl-3-((R)-2-methyl-5-oxo-5-methoxy-pentanoyl)-1,3-oxazolidin-2-one | >95:5 |
Note: The data in this table is representative of typical results found for stereoselective alkylations of Evans-type chiral enolates with reactive primary alkyl halides, as described in the literature. organicchemistrydata.orguwo.ca
These alkylation reactions are highly valuable because the chiral auxiliary can be subsequently cleaved under mild conditions to reveal a chiral carboxylic acid, alcohol, or other functional groups, making this a versatile method for asymmetric synthesis. organicchemistrydata.org
Analytical and Spectroscopic Characterization in Research
Spectroscopic Analysis of Methyl (R)-(+)-3-bromo-2-methylpropionate
Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the carbon adjacent to the bromine atom are expected to be deshielded and appear at a lower field compared to the methyl group protons. The integration of the peak areas provides the ratio of the number of protons in each environment, and the splitting patterns (multiplicity) reveal information about neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are expected for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the chiral carbon, the brominated methylene (B1212753) carbon, and the methyl carbon. The chemical shifts of these carbons are characteristic of their functionalization. For example, the carbonyl carbon will appear significantly downfield. In similar bromoalkanes, the carbon atom bonded to bromine typically shows a chemical shift in the range of 30-45 ppm. docbrown.info For instance, in 1-bromo-2-methylpropane, the carbon attached to the bromine has a chemical shift of approximately 41.3 ppm, while the methyl carbons are around 21.0 ppm. docbrown.info In 2-bromo-2-methylpropionic acid, the carbon bearing the bromine atom has a chemical shift of about 62.5 ppm. docbrown.info
A representative, though not identical, example is the ¹H NMR spectrum of 1-bromo-2-methylpropane, which shows three distinct proton environments with an integration ratio of 6:1:2. docbrown.info
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
In the IR spectrum of this compound, the most prominent absorption band is typically due to the carbonyl (C=O) stretching vibration of the ester group, which appears in the region of 1730-1750 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹) and C-O stretching of the ester group (around 1100-1300 cm⁻¹). The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 750 cm⁻¹. docbrown.infodocbrown.info
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | 1730 - 1750 |
| C-H (Alkyl) | 2850 - 3000 |
| C-O (Ester) | 1100 - 1300 |
| C-Br | 500 - 750 |
This table presents typical IR absorption ranges for the functional groups present in this compound.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.
For this compound (C₅H₉BrO₂), the molecular weight is approximately 181.03 g/mol . sigmaaldrich.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M and M+2) of almost equal intensity. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the alkyl group adjacent to the carbonyl group. The fragmentation of methyl propanoate, for example, shows a molecular ion peak at m/z 88 and significant fragments at m/z 59 and 29. docbrown.info
Chiral Purity Determination and Enantiomeric Excess (ee) Assessment
The biological and chemical properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, determining the chiral purity and enantiomeric excess (ee) of this compound is crucial.
One common method for determining enantiomeric excess is through chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas of the two enantiomers in the chromatogram allows for the calculation of the enantiomeric excess. For instance, some suppliers report an enantiomeric excess of 99% as determined by gas-liquid chromatography (GLC). sigmaaldrich.comsigmaaldrich.com Chiral stationary phases, such as those derived from cyclodextrins, have been successfully used for the enantioseparation of similar compounds like methyl 2-chloropropionate. researchgate.net
Another approach involves the use of chiral derivatizing agents. The chiral compound is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified using non-chiral chromatographic methods or NMR spectroscopy.
Optical Rotation Studies
Optical rotation is a fundamental property of chiral compounds and is a direct measure of their ability to rotate the plane of polarized light. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).
For this compound, the "(+)" designation indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right. The reported specific rotation is typically around +16° (neat, at 20°C using the D-line of sodium). sigmaaldrich.comchemimpex.com Conversely, its enantiomer, (-)-Methyl (S)-3-bromo-2-methylpropionate, exhibits a negative optical rotation. sigmaaldrich.com The magnitude and sign of the optical rotation are critical for confirming the absolute configuration and enantiomeric purity of the compound. Any deviation from the expected value can indicate the presence of the other enantiomer or other impurities. The loss of optical activity in a similar compound, (R)-3-bromo-3-methylhexane, when dissolved in a polar solvent, has been observed, suggesting racemization can occur under certain conditions. chegg.com
| Property | Value |
| Optical Activity | [α]20/D +16°, neat sigmaaldrich.com |
| Chiral Purity (ee) | ≥ 98.5% chemimpex.com |
This table summarizes the reported optical activity and chiral purity for this compound.
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS)
Advanced hyphenated chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.
GC-MS: This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for definitive identification. GC-MS can be used to confirm the identity of the compound, identify impurities, and, with a chiral column, determine the enantiomeric excess. The development of GC-MS methods with selected-ion-monitoring (SIM) mode has been shown to be effective for the quantitative estimation of similar propionate (B1217596) derivatives at trace levels. researchgate.netinnovareacademics.in
LC-MS: For less volatile or thermally labile compounds, LC-MS is the preferred method. In the context of this compound, LC-MS can be employed for purity analysis and to identify any non-volatile impurities or degradation products. For instance, LC-MS/MS has been successfully used for the analysis of other brominated organic compounds in various matrices. nih.gov A reverse-phase HPLC method has been described for the analysis of the related compound, methyl 2-bromo-2-methylpropionate, which can be adapted for MS detection by using a volatile mobile phase additive like formic acid. sielc.com
Comparative Studies with Structurally Similar Compounds
Comparative Analysis with Methyl (S)-3-bromo-2-methylpropionate
Methyl (R)-(+)-3-bromo-2-methylpropionate and Methyl (S)-(-)-3-bromo-2-methylpropionate are enantiomers, non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement is distinct, leading to differences in their interaction with other chiral entities and with plane-polarized light.
Physical Properties:
As enantiomers, the (R) and (S) forms of methyl 3-bromo-2-methylpropionate have identical physical properties such as density, boiling point, and refractive index. sigmaaldrich.comsigmaaldrich.com The key distinguishing feature is their optical activity: they rotate plane-polarized light to an equal magnitude but in opposite directions. The (R)-enantiomer is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-). sigmaaldrich.comsigmaaldrich.com
| Property | This compound | Methyl (S)-(-)-3-bromo-2-methylpropionate |
|---|---|---|
| CAS Number | 110556-33-7 | 98190-85-3 |
| Molecular Formula | C5H9BrO2 | C5H9BrO2 |
| Molecular Weight | 181.03 g/mol | 181.03 g/mol |
| Optical Activity [α]20/D | +16° (neat) sigmaaldrich.com | -23° to -16° (c=5, neat) sigmaaldrich.com |
| Density | 1.422 g/mL at 25 °C sigmaaldrich.com | 1.422 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 85 °C at 37 mmHg sigmaaldrich.com | 97.5-98.5 °C at 62 mmHg sigmaaldrich.com |
| Refractive Index (n20/D) | 1.455 sigmaaldrich.com | 1.455 sigmaaldrich.com |
Chemical Reactivity:
In an achiral environment, enantiomers exhibit identical chemical reactivity. For instance, their reaction rates with achiral reagents are the same. However, their reactivity can differ significantly in the presence of other chiral molecules, such as enzymes or chiral catalysts. These chiral environments can preferentially interact with one enantiomer over the other, leading to differences in reaction rates and outcomes. This principle is the basis for kinetic resolution, a process used to separate racemic mixtures.
Both enantiomers are utilized as chiral building blocks in asymmetric synthesis. For example, (-)-Methyl (S)-3-bromo-2-methylpropionate is used as a starting material in the preparation of biologically significant compounds. sigmaaldrich.com Similarly, the (R)-enantiomer is a reactant in the preparation of other complex chiral molecules. sigmaaldrich.com
Comparison with Other Brominated Propanoates
The position of the bromine atom on the propanoate chain significantly influences the compound's physical and chemical properties. Here, we compare this compound with other brominated propanoates.
Positional Isomers:
Methyl 2-bromo-2-methylpropionate: In this isomer, the bromine atom is attached to the tertiary carbon (C2). This structural difference leads to a notable change in reactivity. As a tertiary alkyl halide, it is more sterically hindered and more prone to elimination reactions, as well as SN1-type substitution reactions due to the stability of the resulting tertiary carbocation. innospk.com
Methyl 3-bromo-2-(bromomethyl)propionate: This compound contains two bromine atoms, significantly increasing its molecular weight and density. The presence of two primary bromides enhances its potential for multiple substitution reactions. chemicalbook.com
| Property | This compound | Methyl 2-bromo-2-methylpropionate | Methyl 3-bromo-2-(bromomethyl)propionate |
|---|---|---|---|
| Structure | Primary Bromide | Tertiary Bromide | Two Primary Bromides |
| Molecular Weight | 181.03 g/mol | 181.03 g/mol pinpools.com | 259.92 g/mol |
| Density | 1.422 g/mL at 25 °C sigmaaldrich.com | 1.399 g/mL at 20 °C pinpools.com | 1.82 g/mL at 25 °C chemicalbook.com |
| Boiling Point | 85 °C at 37 mmHg sigmaaldrich.com | 145.8 °C at 760 mmHg pinpools.com | 60-62 °C at 0.4 mmHg chemicalbook.com |
| Reactivity Trend (SN2) | Higher | Lower (steric hindrance) | High (two reactive sites) |
Structure-Reactivity Relationships in Related Chiral Bromides
The reactivity of chiral bromides like this compound in nucleophilic substitution reactions is governed by several factors inherent to their structure.
Steric Hindrance:
This compound is a primary alkyl halide, as the bromine is attached to a carbon that is bonded to one other carbon. Generally, primary alkyl halides are more reactive in SN2 reactions than secondary or tertiary alkyl halides. libretexts.orgviu.ca This is because the backside attack by a nucleophile is less sterically hindered. libretexts.org In contrast, a tertiary bromide like methyl 2-bromo-2-methylpropionate is essentially unreactive in SN2 reactions due to the significant steric bulk around the electrophilic carbon. libretexts.org
Electronic Effects:
The presence of the ester group in this compound can influence the reactivity of the C-Br bond. The electron-withdrawing nature of the carbonyl group can have a complex effect. While it can slightly increase the electrophilicity of the carbon backbone, it is generally not considered to have a dramatic impact on the rate of substitution at the C3 position.
Chirality and Reaction Mechanisms:
When a chiral alkyl halide undergoes an SN2 reaction, the reaction proceeds with an inversion of configuration at the stereocenter if the chiral center is the site of substitution. libretexts.org In the case of this compound, the chiral center is at C2, and the substitution occurs at C3. Therefore, a direct SN2 reaction at C3 would not affect the stereochemistry at C2. However, the chiral center at C2 can influence the approach of the nucleophile and may lead to diastereoselectivity if a new stereocenter is formed during the reaction.
Emerging Research Directions and Future Perspectives
Green Chemistry Approaches in Synthesis and Application
The synthesis of enantiomerically pure compounds like Methyl (R)-(+)-3-bromo-2-methylpropionate is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve resource efficiency.
Biocatalysis: A significant focus lies in the use of enzymes for the stereoselective synthesis of chiral intermediates. Lipases, for instance, are widely studied for the kinetic resolution of racemic esters, a process that can be adapted for the production of (R)-3-bromo-2-methylpropionate esters. Enzymatic methods offer high enantioselectivity under mild reaction conditions, often in aqueous media, thereby minimizing the use of hazardous organic solvents. mdpi.comnih.gov The development of robust and reusable immobilized enzymes further enhances the sustainability of these processes. mdpi.com
Alternative Solvents and Reagents: Research is ongoing to replace traditional, often toxic, solvents and reagents with greener alternatives. This includes the exploration of ionic liquids or supercritical fluids as reaction media. The use of hydrogen peroxide as a "green" oxidant, catalyzed by hydrotalcites, for Baeyer-Villiger reactions in the synthesis of related chiral building blocks showcases a move towards more environmentally benign reagents. nih.gov
The following table summarizes some green chemistry approaches relevant to the synthesis of chiral bromo-esters:
| Green Chemistry Approach | Description | Potential Advantage |
| Enzymatic Resolution | Use of lipases or other hydrolases to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions, reduced waste. |
| Use of Green Solvents | Replacing volatile organic compounds (VOCs) with water, ionic liquids, or supercritical fluids. | Reduced environmental pollution and health hazards. |
| Biocatalytic Reduction | Employment of microorganisms or isolated enzymes (e.g., alcohol dehydrogenases) for the stereoselective reduction of keto-esters to chiral hydroxy-esters, which are precursors to bromo-esters. | High enantiomeric excess, mild conditions. nih.gov |
| Heterogeneous Catalysis | Using solid catalysts, such as hydrotalcites, that can be easily separated and recycled. | Simplified product purification, catalyst reusability, reduced waste. nih.gov |
Flow Chemistry and Continuous Processing in Production
Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, including chiral intermediates like this compound. nih.govrsc.orgresearchgate.net This approach offers several advantages over traditional batch processing, such as enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability.
Microreactor technology, a key component of flow chemistry, allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. nih.gov For the synthesis of chiral compounds, continuous flow systems can be integrated with immobilized enzymes or chiral catalysts, enabling efficient and continuous production of the desired enantiomer. researchgate.netnih.gov For example, a telescoped continuous flow process has been developed for the enantioselective synthesis of chiral precursors of 1-aryl-1,3-diols, demonstrating the potential of this technology for producing valuable chiral building blocks. nih.gov
The benefits of continuous flow processing in the context of chiral synthesis are highlighted in the table below:
| Feature of Flow Chemistry | Advantage in Chiral Synthesis |
| Precise Control | Improved stereoselectivity and suppression of side reactions. |
| Enhanced Safety | Handling of hazardous reagents and intermediates in small, controlled volumes. |
| Scalability | Easier and more predictable scaling from laboratory to industrial production. |
| Integration | Seamless integration of multiple reaction steps, including catalysis and purification. |
Integration with Advanced Catalysis (e.g., Photocatalysis, Electrocatalysis)
The development of advanced catalytic methods is paving the way for novel and more efficient synthetic routes to and from this compound.
Photocatalysis: The use of light to drive chemical reactions offers a green and powerful tool for organic synthesis. Photocatalytic methods are being explored for late-stage C-H functionalization of complex molecules, which could be applied to derivatives of this compound to introduce new functionalities with high selectivity. nih.gov
Electrocatalysis: Electrochemical methods provide a sustainable alternative to conventional redox reactions by using electricity as a clean reagent. nih.gov Electrosynthesis is being investigated for the generation of chiral building blocks. edpsciences.org For instance, electrochemical methods have been applied for the synthesis of chiral precursors for diastereoselective amidoalkylation reactions. edpsciences.org The development of chiral electrodes or mediators could enable the direct enantioselective synthesis of compounds like this compound.
The potential of these advanced catalytic methods is summarized below:
| Catalytic Method | Principle | Potential Application for this compound |
| Photocatalysis | Utilizes light to activate a catalyst, enabling unique chemical transformations. | Late-stage functionalization of derivatives to create novel analogues. |
| Electrocatalysis | Employs an electric current to drive redox reactions. | Enantioselective synthesis and derivatization under mild conditions. |
| Chiral Brønsted Acids | These catalysts can activate carbonyl compounds enantioselectively, which is relevant for reactions involving ester functionalities. | Asymmetric transformations of the ester group or reactions at the α-position. |
Development of Novel Derivatives and Functionalized Analogues
The versatile structure of this compound makes it an ideal starting material for the synthesis of a wide array of novel derivatives and functionalized analogues with potential applications in medicinal chemistry and materials science. chemimpex.com The presence of a chiral center, a reactive bromine atom, and an ester group allows for diverse chemical modifications.
Researchers are actively exploring the derivatization of this compound to create libraries of new molecules for biological screening. nih.gov For example, the bromo-ester can be used in the synthesis of functionalized benzofurans, which are known to exhibit a wide range of biological activities. mdpi.commdpi.com Furthermore, the development of novel derivatization procedures is crucial for the detection and analysis of related compounds in various matrices. nih.gov
Examples of derivative classes that can be synthesized from this compound are presented in the following table:
| Derivative Class | Synthetic Transformation | Potential Application |
| α-Amino Esters | Nucleophilic substitution of the bromine with an amine or azide (B81097) followed by reduction. | Building blocks for peptides and pharmaceuticals. |
| Cyclopropanes | Intramolecular cyclization. | Introduction of conformational rigidity in drug candidates. |
| Heterocycles | Reaction with bifunctional nucleophiles. | Synthesis of biologically active scaffolds like benzofurans. |
| Functionalized Polymers | Used as an initiator in Atom Transfer Radical Polymerization (ATRP). | Development of advanced materials with controlled architecture. |
Application in Supramolecular Chemistry and Nanotechnology
The chirality and functional groups of this compound and its derivatives make them intriguing candidates for applications in supramolecular chemistry and nanotechnology.
Supramolecular Chemistry: Chiral molecules can self-assemble into highly ordered supramolecular structures. Derivatives of this compound could be designed to form chiral liquid crystals, which have applications in optical devices and sensors. tandfonline.comworldscientificnews.comresearchgate.netwikipedia.orgresearchgate.net The helical twisting power of such chiral dopants is a key parameter in the design of cholesteric liquid crystal phases. wikipedia.org
Nanotechnology: Chiral nanoparticles are gaining increasing attention due to their unique optical and biological properties. Chiral ligands derived from molecules like this compound could be used to stabilize and induce chirality in metallic nanoparticles, such as gold nanoparticles.
Potential applications in these advanced fields are outlined below:
| Field | Application | Role of this compound Derivative |
| Supramolecular Chemistry | Chiral liquid crystals. | As a chiral dopant to induce a helical structure in a nematic phase. |
| Nanotechnology | Chiral nanoparticles. | As a chiral capping agent to control the surface properties and chirality of nanoparticles. |
| Self-Assembling Systems | Formation of gels or films. | As a building block for molecules that can form extended networks through non-covalent interactions. |
Role in Complex Natural Product Total Synthesis
This compound serves as a valuable chiral building block in the total synthesis of complex, biologically active natural products. Its stereodefined center and reactive functionalities allow for the efficient construction of intricate molecular architectures.
One notable example is its potential application in the synthesis of macrolide antibiotics, a class of drugs that often feature multiple stereocenters. nih.govnih.gov The enantiomerically pure nature of this building block is crucial for controlling the stereochemistry of the final product, which is often critical for its biological activity.
Furthermore, chiral building blocks derived from similar precursors have been instrumental in the total synthesis of potent natural products like Pederin. nih.govrsc.orgscribd.comlawrence.eduresearchgate.net The synthesis of such complex molecules often relies on a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together. This compound can serve as a key starting material for one of these fragments. The asymmetric synthesis of (+)-crocacin C, another natural product, has also been a subject of interest, where stereoselective assembly is key. nih.gov
The significance of this compound in natural product synthesis is highlighted by the following examples:
| Natural Product Class | Synthetic Strategy | Role of Chiral Bromo-ester |
| Macrolide Antibiotics | Convergent synthesis involving the coupling of chiral fragments. | Provides a key stereocenter for the macrolide core. |
| Pederin and Analogues | Synthesis of the right-half fragment of the molecule. | Serves as a precursor to the tetrahydropyran (B127337) ring system. |
| Polyketides | Iterative chain extension with stereochemical control. | Introduction of a methyl-branched, functionalized unit. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
